molecular formula C21H21N3O2 B14871947 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B14871947
M. Wt: 347.4 g/mol
InChI Key: ZTBCUFWUTQCIAW-UHFFFAOYSA-N
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Description

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Pyridazinone derivatives are known to inhibit certain enzymes, making them useful in biochemical studies.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly for treating diseases such as cancer, inflammation, and infections.

Industry

    Agricultural Chemicals: Pyridazinone derivatives can be used in the development of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide
  • 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)acetamide

Uniqueness

The unique structural features of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide, such as the specific substitution pattern on the aromatic rings and the presence of the acetamide group, contribute to its distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H21N3O2/c1-14-5-4-6-18(11-14)22-20(25)13-24-21(26)10-9-19(23-24)17-8-7-15(2)16(3)12-17/h4-12H,13H2,1-3H3,(H,22,25)

InChI Key

ZTBCUFWUTQCIAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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